4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Description
4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective activator of the inward rectifier potassium (Kir) channel Kir7.1. Kir7.1 is a member of the Kir family of ion channels that are involved in the regulation of membrane potential and ion homeostasis in various tissues, including the kidney, inner ear, and retina. The activation of Kir7.1 by ML277 has potential implications in the treatment of diseases such as hypertension, cystic fibrosis, and hearing loss.
Scientific Research Applications
Coordination Chemistry and Coordination Polymers
This compound has been investigated for its coordination chemistry properties. Researchers have synthesized coordination polymers incorporating this ligand. For example, four Co, Zn/Cd-containing coordination polymers were prepared using the solvothermal method:
Boron-Containing Derivatives
While not directly related to the coordination polymers mentioned above, it’s worth noting that the compound contains a boron atom. Specifically, it is a derivative of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C13H17BO3) . Boron-containing compounds often find applications in organic synthesis, catalysis, and materials science.
properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-1-7-18-15(14)22-12-5-8-20(9-6-12)16(21)19-11-13-3-2-10-23-13/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFRSSAQAHDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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